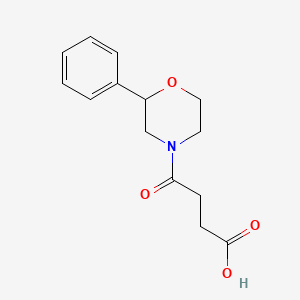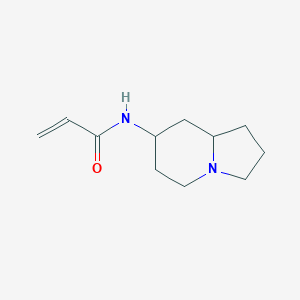
4-Oxo-4-(2-phenylmorpholin-4-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-oxo-4-phenylbutanoic acid has been reported in the literature. For instance, the 4–oxo–4–phenyl butanoic acid is synthesized by the Friedel–Craft’s reaction between succinic anhydride and benzene in the presence of anhydrous aluminium chloride . Another method involves the microwave-assisted synthesis of 4-oxo-2-butenoic acids by aldol-condensation of glyoxylic acid .Chemical Reactions Analysis
The oxidation of 4-Oxo-4-phenyl butanoic Acid by Tripropylammonium fluorochromate in Aqueous Acetic Acid Medium has been studied . The reaction is first order each in [TriPAFC], [4-Oxo acid] and [H + ]. From the observed kinetic results a suitable mechanism has been proposed .Aplicaciones Científicas De Investigación
Optical Gating of Synthetic Ion Channels
4-Oxo-4-(2-phenylmorpholin-4-yl)butanoic acid has been utilized as a photolabile protecting group to demonstrate the optical gating of nanofluidic devices based on synthetic ion channels. The innovation showcases the irradiation-triggered permselective transport of ionic species in aqueous solution, hinting at potential applications in controlled release, sensing, and information processing systems due to its ability to modify the hydrophobicity/hydrophilicity of channel surfaces upon light exposure (Ali et al., 2012).
Supramolecular Synthons in Crystal Engineering
Research on 4-oxo-4-(pyridin-2-ylamino)butanoic acid crystal structures has provided insights into supramolecular synthons, revealing a unique helical column formation stabilized by specific hydrogen bonding patterns. This knowledge aids in understanding molecular assembly in crystals, offering a foundation for designing materials with predetermined properties (PrakashShet et al., 2018).
Novel Indole-Based Hybrid Scaffolds
In medicinal chemistry, 4-(1H-indol-3-yl)butanoic acid derivatives have been synthesized and evaluated as urease inhibitors, showcasing significant potential in therapeutic applications. These compounds, through a meticulous synthetic route, have demonstrated potent activity against urease, offering a new avenue for drug development (Nazir et al., 2018).
Kinetic and Thermodynamic Studies
The oxidation kinetics of 4-oxo-4-phenyl butanoic acid have been thoroughly investigated, providing valuable data on reaction mechanisms and thermodynamics. These studies not only contribute to the fundamental understanding of oxidation processes but also have implications for industrial applications, where controlled oxidation reactions are crucial (Vannamuthu et al., 2015).
TRPV1 Channel Modulators
In the context of pain management and neuroprotection, 4-(thiophen-2-yl)butanoic acid derivatives have been identified as effective TRPV1 channel modulators. These compounds, by mimicking the natural ligand capsaicin, have shown promise in activating TRPV1 channels, indicating potential for developing new analgesic and neuroprotective drugs (Aiello et al., 2016).
Propiedades
IUPAC Name |
4-oxo-4-(2-phenylmorpholin-4-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c16-13(6-7-14(17)18)15-8-9-19-12(10-15)11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWONCZBMJKHOLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCC(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-4-(2-phenylmorpholin-4-yl)butanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[1-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2988897.png)
![2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2988900.png)



![3-[1-benzyl-3-(2-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2988905.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2988907.png)


![6-Chloro-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-7-hydroxychromen-2-one](/img/structure/B2988912.png)

![8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2988916.png)